2-Methoxynicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of nicotinic acid derivatives is a topic of active research. For instance, a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, is achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another study reports the synthesis of 2-phenoxynicotinic acid hydrazides, which were evaluated for their analgesic and anti-inflammatory activities . These methods highlight the diverse synthetic routes that can be employed to create nicotinic acid derivatives, which may be applicable to the synthesis of 2-methoxynicotinic acid.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is crucial for their biological activity. While the papers do not directly address the structure of 2-methoxynicotinic acid, they do provide information on related compounds. For example, the lanthanide complexes of 2-hydroxynicotinic acid demonstrate coordination through O,O-chelation to the lanthanide(III) ions . This information on coordination and chelation can be relevant when considering the molecular structure of 2-methoxynicotinic acid and its potential to form complexes.
Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives are diverse. The synthesis of 2-aminonicotinic acid from quinoline involves several steps, including oxidation, intramolecular dehydration, ammonolysis, and Hofmann degradation . These reactions are indicative of the complexity and versatility of the chemistry surrounding nicotinic acid derivatives. Although the specific reactions of 2-methoxynicotinic acid are not detailed, the reactions of similar compounds suggest a rich chemistry that could be explored for 2-methoxynicotinic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 2-methoxynicotinic acid, but they do shed light on related compounds. For example, the electroorganic synthesis of 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation, which suggests specific solubility and reactivity characteristics pertinent to electrochemical conditions . These insights into the reactivity and solubility of nicotinic acid derivatives can be extrapolated to hypothesize about the properties of 2-methoxynicotinic acid.
Scientific Research Applications
Photochemical Reactions : Sakamoto et al. (2002) discovered that irradiating a benzene solution of 2-alkoxynicotinic acid alkyl esters, including 2-methoxynicotinic acid, yields cage-type photodimers. This finding has implications for understanding photochemical processes and designing novel photo-reactive compounds (Sakamoto et al., 2002).
Synthesis of Cerpegin : Lazaar et al. (2005) reported a 'one-pot' four-step synthesis of cerpegin, starting from 2-methoxynicotinic acid. This synthesis method is significant for the efficient production of cerpegin, a compound of interest in medicinal chemistry (Lazaar et al., 2005).
Biotransformation Studies : Jin et al. (2011) characterized a strain of Rhodococcus erythropolis that transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This study highlights the potential of using microbial biotransformation for the production of nicotinic acid derivatives, including 2-methoxynicotinic acid (Jin et al., 2011).
Supramolecular Chemistry : Jun et al. (2013) synthesized and characterized supramolecular complexes involving 2-methoxynicotinic acid. These complexes demonstrate the role of 2-methoxynicotinic acid in forming intricate molecular architectures, which can be useful in materials science and nanotechnology (Jun et al., 2013).
Solid-State Chemistry : Long et al. (2015) explored the polymorphism of 2-hydroxynicotinic acid, which is closely related to 2-methoxynicotinic acid. Understanding the polymorphic forms of such compounds is crucial for pharmaceutical and material science applications (Long et al., 2015).
Synthesis of Methyl 2-Amino-6-Methoxynicotinate : Jeges et al. (2011) reported the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for preparing fused 2-pyridones. This synthesis highlights the role of 2-methoxynicotinic acid derivatives in organic synthesis and drug development (Jeges et al., 2011).
Photoluminescent Hybrid Materials : Wang and Yan (2006) studied the synthesis of modified 2-hydroxynicotinic acid and its application in photoluminescent hybrid materials. This research demonstrates the potential of 2-methoxynicotinic acid derivatives in developing materials with specific optical properties (Wang & Yan, 2006).
Safety And Hazards
2-Methoxynicotinic acid can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound . It should be used only in well-ventilated areas and contact with skin or eyes should be avoided .
properties
IUPAC Name |
2-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJSXSARPZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351727 | |
Record name | 2-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxynicotinic acid | |
CAS RN |
16498-81-0 | |
Record name | 2-Methoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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